

Unveiling Isophorone Oxide: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isophorone oxide**

Cat. No.: **B080208**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of **isophorone oxide**'s origins, detailing its initial discovery and the first documented methods of its synthesis. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through logical diagrams.

Discovery and First Synthesis

The first documented synthesis of **isophorone oxide** is attributed to Wilhelm Treibs in a 1933 publication in Berichte der deutschen chemischen Gesellschaft.^[1] This pioneering work laid the foundation for subsequent studies and applications of this versatile compound. A widely recognized and detailed procedure for the synthesis of **isophorone oxide** was later published in Organic Syntheses in 1957, building upon Treibs' initial findings.^[1] This method, involving the epoxidation of isophorone with alkaline hydrogen peroxide, has become a standard laboratory preparation.

The reaction is a classic example of a nucleophilic epoxidation of an α,β -unsaturated ketone, commonly known as the Weitz-Scheffer reaction. This reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β -carbon of the enone system.

Physicochemical Properties of Isophorone Oxide

The following table summarizes the key quantitative data reported in early literature for **isophorone oxide**.

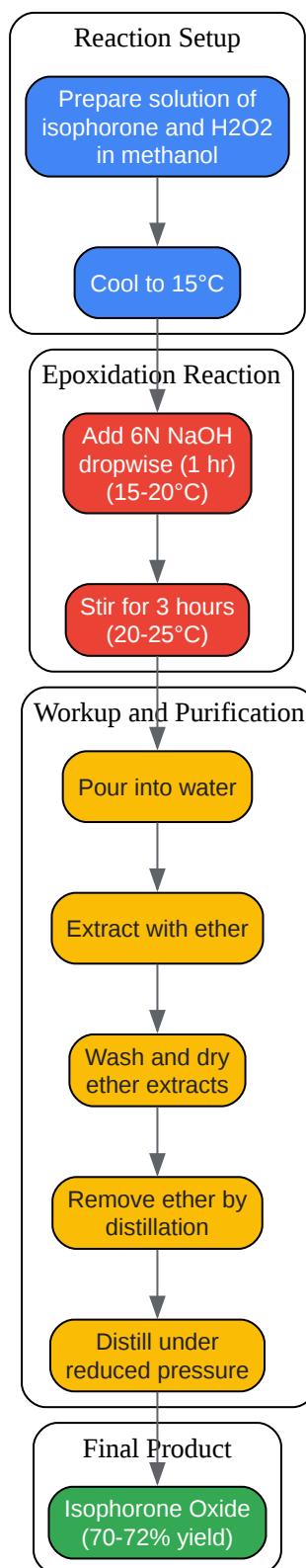
Property	Value	Reference
Boiling Point	70-73 °C at 5 mmHg	[1]
75-76 °C at 6 mmHg	[2][3]	
Refractive Index (n _D ²⁵)	1.4500–1.4510	[1]
Density (25 °C)	0.994 g/mL	[2][3]
Ultraviolet Spectrum (λ _{max})	292 m μ (ε 43)	[4]

Experimental Protocols for the First Synthesis

The following protocol is adapted from the well-documented procedure published in *Organic Syntheses*, which is based on the foundational work of Treibs.

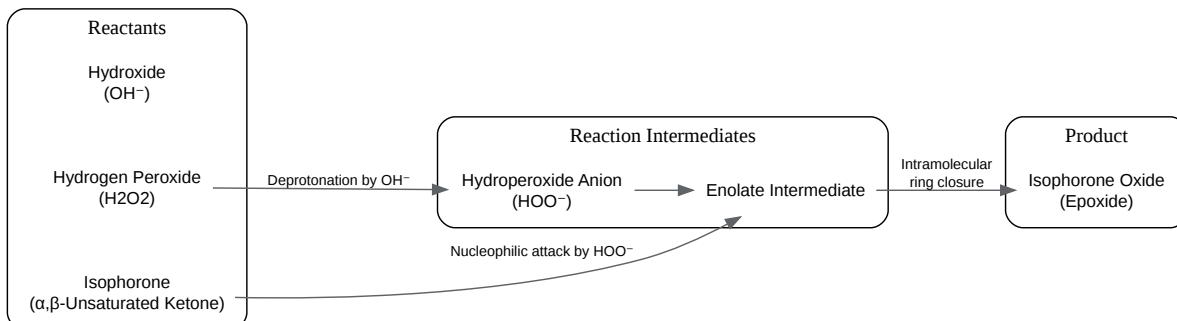
Synthesis of Isophorone Oxide via Epoxidation with Alkaline Hydrogen Peroxide

Materials:


- Isophorone (technical grade)
- 30% Aqueous Hydrogen Peroxide
- 6N Aqueous Sodium Hydroxide
- Methanol
- Ether
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is prepared in a 1-L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
- The flask is cooled to 15°C using an ice bath.
- 33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture is maintained at 15–20°C during the addition.
- After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C.
- The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.
- The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
- The bulk of the ether is removed by distillation at atmospheric pressure.
- The residual liquid is distilled under reduced pressure to yield 43–44.5 g (70–72%) of **isophorone oxide**.


Visualizing the Process

To further elucidate the synthesis and the underlying mechanism, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **isophorone oxide**.

[Click to download full resolution via product page](#)

Weitz-Scheffer reaction mechanism for isophorone epoxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 2. Isophorone oxide CAS#: 10276-21-8 [m.chemicalbook.com]
- 3. Isophorone oxide | 10276-21-8 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Unveiling Isophorone Oxide: A Technical Guide to its Discovery and First Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080208#discovery-and-first-synthesis-of-isophorone-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com